2-O-(beta-D-glucosyl)glycerol

Catalog No.
S1795331
CAS No.
10588-30-4
M.F
C₉H₁₈O₈
M. Wt
254.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-O-(beta-D-glucosyl)glycerol

CAS Number

10588-30-4

Product Name

2-O-(beta-D-glucosyl)glycerol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C₉H₁₈O₈

Molecular Weight

254.23

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1

SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O

Synonyms

2-Hydroxy-1-(hydroxymethyl)ethyl-β-D-glucopyranoside; β-D-2-Hydroxy-1-(hydroxymethyl)ethyl Glucopyranoside; Lilioside B; β-Glucosylglycerol;

Occurrence and Basic Properties

2-O-(beta-D-glucosyl)glycerol, also known as Lilioside B or 2-hydroxy-1-(hydroxymethyl)ethyl-β-D-glucopyranoside, is a naturally occurring glucosylglycerol. It is a molecule formed by a β-D-glucose unit linked to a glycerol molecule at the second carbon position through a glycosidic bond [, ]. Research has identified it as a metabolite in Arabidopsis thaliana (thale cress) and Brassica napus (canola) []. Additionally, studies have found it to be present in human blood serum [].

Potential Roles in Plants

The specific function of 2-O-(beta-D-glucosyl)glycerol in plants remains under investigation. However, its presence as a metabolite suggests a potential role in various cellular processes. Some researchers hypothesize it may act as a signaling molecule or play a part in plant defense mechanisms [].

Enzyme Interactions

Studies have explored the enzymatic interactions involving 2-O-(beta-D-glucosyl)glycerol. One research area focuses on enzymes like 2-O-α-D-glucosylglycerol phosphorylase, which can utilize 2-O-(beta-D-glucosyl)glycerol as a substrate []. This enzyme activity suggests a potential role for 2-O-(beta-D-glucosyl)glycerol in cellular sugar metabolism, although further research is needed to fully elucidate this pathway [].

2-O-(beta-D-glucosyl)glycerol is a glucosylglycerol compound characterized by the attachment of a beta-D-glucosyl residue at the second carbon position of glycerol through a glycosidic bond. Its chemical formula is C₉H₁₈O₈, and it is classified as a natural osmolyte, which plays a significant role in cellular osmoregulation and stabilization of proteins under stress conditions .

The primary reactions involving 2-O-(beta-D-glucosyl)glycerol include:

  • Phosphorolysis: The compound can undergo phosphorolysis catalyzed by specific phosphorylases, leading to the release of glucose-1-phosphate and glycerol. This reaction is facilitated by enzymes such as 2-O-alpha-D-glucosylglycerol phosphorylase from Bacillus selenitireducens, which exhibits unique substrate specificity towards polyols .
  • Transglycosylation: This reaction allows for the transfer of glucosyl moieties to various acceptors, enhancing the compound's versatility in synthetic applications. The enzymatic activity in transglycosylation can be optimized using different glycosyl donors .

2-O-(beta-D-glucosyl)glycerol exhibits several biological activities, including:

  • Osmoprotection: It serves as an osmoprotectant, helping cells to maintain homeostasis under osmotic stress by stabilizing proteins and cellular structures .
  • Antioxidant Properties: The compound has been shown to exhibit antioxidant effects, which may contribute to its protective role in various biological systems .

Various methods for synthesizing 2-O-(beta-D-glucosyl)glycerol include:

  • Enzymatic Synthesis: Utilizing glycoside phosphorylases that catalyze the transfer of glucosyl units from donor molecules like sucrose or glucose-1-phosphate to glycerol. This method is favored for its specificity and efficiency in producing high yields .
  • Chemoenzymatic Approaches: Combining chemical and enzymatic processes allows for the generation of this compound from simpler substrates, enhancing yield and reducing by-products .

2-O-(beta-D-glucosyl)glycerol has various applications across different fields:

  • Food Industry: Used as a natural sweetener and humectant due to its moisturizing properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing and skin-protective effects.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its osmoprotective and antioxidant properties .

Research on interaction studies has revealed that 2-O-(beta-D-glucosyl)glycerol interacts with various biomolecules, influencing their stability and activity. Its role in modulating protein folding and preventing aggregation under stress conditions has been particularly noted. Studies have also indicated its capacity to enhance the solubility of poorly soluble compounds, making it a valuable additive in pharmaceutical formulations .

Several compounds share structural or functional similarities with 2-O-(beta-D-glucosyl)glycerol. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-O-alpha-D-glucosylglycerolSimilar structure with an alpha linkageExhibits different enzymatic activity compared to beta form
3-O-beta-D-glucosylglycerolGlucosyl residue at the third carbon positionDifferent biological activities related to cell signaling
D-alluloseA rare sugar with unique metabolic pathwaysKnown for its low-calorie properties
2-O-alpha-D-glucosyl-d-glycerateContains d-glycerate instead of glycerolUsed in specific biocatalytic processes

The uniqueness of 2-O-(beta-D-glucosyl)glycerol lies in its specific beta linkage and its role as a natural osmolyte, distinguishing it from other glucosyl derivatives that may have different biological functions or reactivities .

XLogP3

-3.5

Wikipedia

2-O-(beta-D-glucosyl)glycerol

Dates

Modify: 2024-04-14

Explore Compound Types